molecular formula C14H11ClN2O2S B6075737 N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide

N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide

Cat. No.: B6075737
M. Wt: 306.8 g/mol
InChI Key: CEXMCVFABVRANI-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide is a sulfonamide derivative featuring a 1,2-benzothiazole core substituted at the 3-position with a 4-chlorobenzylamine group. The 1,1-dioxide designation indicates the sulfone functional group, which enhances the compound’s stability and influences its electronic properties.

The 4-chlorobenzyl substituent introduces electron-withdrawing effects and lipophilicity, which may enhance membrane permeability and target binding compared to simpler analogues. The structural rigidity of the benzothiazole ring further contributes to its pharmacological profile.

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,1-dioxo-1,2-benzothiazol-3-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O2S/c15-11-7-5-10(6-8-11)9-16-14-12-3-1-2-4-13(12)20(18,19)17-14/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEXMCVFABVRANI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NCC3=CC=C(C=C3)Cl)NS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Modifications and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between N-(4-chlorobenzyl)-1,2-benzothiazol-3-amine 1,1-dioxide and related compounds:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 4-Chlorobenzyl C₁₄H₁₁ClN₂O₂S 322.76 High lipophilicity; electron-withdrawing Cl
N-(4-chlorophenyl)-1,2-benzothiazol-3-amine 1,1-dioxide 4-Chlorophenyl C₁₃H₉ClN₂O₂S 300.74 Direct aryl attachment; reduced steric bulk
N-(3-methylphenyl)-1,2-benzothiazol-3-amine 1,1-dioxide 3-Methylphenyl C₁₄H₁₂N₂O₂S 280.32 Electron-donating methyl group; increased solubility
N-(1,3-benzothiazol-2-yl)-1,2-benzothiazol-3-amine 1,1-dioxide 1,3-Benzothiazol-2-yl C₁₄H₉N₃O₂S₂ 315.36 Bicyclic heteroaromatic system; enhanced π-π interactions
3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide 3-Chlorobenzoyl + 4-OH C₁₅H₁₀ClNO₄S 335.76 Benzothiazine core; hydrogen-bonding capability
Key Observations:
  • Substituent Effects : The 4-chlorobenzyl group in the target compound increases lipophilicity compared to the 4-chlorophenyl analogue (direct attachment reduces the alkyl chain length, lowering logP) .
  • Electronic Modulation : The electron-withdrawing Cl in the target compound contrasts with the electron-donating methyl group in the 3-methylphenyl analogue, which may alter reactivity in nucleophilic substitution or receptor binding .
  • Structural Complexity : The benzothiazol-2-yl substituent in introduces a second heterocycle, likely improving binding to aromatic-rich enzyme pockets (e.g., kinases or GPCRs).

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